Dimethyl 2-(pyrimidin-4-YL)malonate
Description
Dimethyl 2-(pyrimidin-4-yl)malonate (DMPM) is a malonate derivative featuring a pyrimidine ring substituted at the 4-position. Its synthesis typically involves multicomponent reactions (MCRs) using dimethyl malonate, pyrimidine derivatives, and other substrates under mild conditions . For instance, Ryzhko et al. (2022) synthesized a structurally related compound, dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate, via an MCR involving salicylaldehyde, malononitrile dimer, and dimethyl malonate, achieving high yields and straightforward purification .
Properties
IUPAC Name |
dimethyl 2-pyrimidin-4-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)7(9(13)15-2)6-3-4-10-5-11-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCATIQVQXWDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556852 | |
| Record name | Dimethyl (pyrimidin-4-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86761-91-3 | |
| Record name | Dimethyl (pyrimidin-4-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(pyrimidin-4-YL)malonate typically involves the reaction of pyrimidine derivatives with malonic acid esters. One common method includes the alkylation of dimethyl malonate with 4-chloropyrimidine under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(pyrimidin-4-YL)malonate undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Applications in Chemistry
Dimethyl 2-(pyrimidin-4-YL)malonate serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Heterocycles : It is employed in constructing various heterocyclic compounds, which are crucial in medicinal chemistry.
- Intermediate for Pharmaceuticals : The compound acts as an intermediate in synthesizing drugs targeting specific enzymes or receptors, enhancing the development of new therapeutic agents .
Table 1: Chemical Reactions Involving this compound
Biological Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cells .
Case Study: Anticancer Activity Evaluation
In a study investigating the anticancer effects of pyrimidine derivatives, this compound was found to significantly inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis, highlighting its potential as a lead compound for developing anticancer drugs .
Medicinal Chemistry
The compound's role as an intermediate in drug synthesis cannot be overstated:
- Targeting Enzymes : It has been utilized to develop inhibitors for specific enzymes involved in disease pathways, making it a valuable asset in drug discovery .
- Development of New Therapeutics : Research continues into its use for creating novel therapeutics with improved efficacy and reduced side effects .
Industrial Applications
This compound is also explored for use in developing new materials:
- Polymers and Coatings : Its unique chemical properties allow it to be integrated into polymer formulations, enhancing material characteristics such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Dimethyl 2-(pyrimidin-4-YL)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions . This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Data Tables
Research Findings and Critical Analysis
- Conflicting Data : reports 100% yield for dichloronitro-phenyl malonates, which is atypical for Friedel-Crafts reactions; this may reflect idealized conditions or unisolated mixtures .
- Innovative Routes: Radical-based synthesis () offers an alternative to traditional methods for indolylidene malonates but requires specialized initiators like Mn(III) .
- Biological Efficacy: While DMPM’s bioactivity remains underexplored, structurally related chromenopyridines demonstrate significant antimicrobial activity .
Biological Activity
Dimethyl 2-(pyrimidin-4-YL)malonate is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial and anticancer agent, as well as its role in various biochemical pathways.
Chemical Structure and Properties
This compound features a pyrimidine ring, which is known for its ability to interact with biological macromolecules. The presence of the pyrimidine moiety allows for hydrogen bonding and π-π interactions with enzymes and receptors, which may contribute to its biological activity. The compound can be synthesized from diethyl malonate and pyrimidine derivatives, providing a versatile building block for further modifications.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Gram-positive organisms. For example, derivatives of pyrimidines have been reported to have minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties
The anticancer potential of this compound is supported by studies showing that similar pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds that inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have been linked to reduced tumor growth in various cancer models . The mechanism often involves the competitive inhibition of these enzymes, leading to disrupted nucleotide synthesis.
3. Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that certain pyrimidine compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like DHFR, which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells.
- Receptor Modulation : The pyrimidine ring can engage in non-covalent interactions with receptor sites on proteins, influencing their activity and downstream signaling pathways.
Research Findings
Recent studies have explored the synthesis and biological evaluation of various pyrimidine derivatives, including this compound. Key findings include:
- Synthesis : The compound can be synthesized through established methods involving the reaction of malonic acid derivatives with pyrimidine precursors .
- Biological Evaluation : In vitro assays have demonstrated that this compound exhibits promising bioactivity profiles, including low toxicity to normal cells while effectively targeting cancerous cells .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, revealing significant activity comparable to established antibiotics .
- Anticancer Activity : In a preclinical model, this compound was shown to inhibit tumor growth in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
